

# A Comparative Guide to the Antifibrinolytic Activity of 6-Aminocaproic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **6-Aminocaproic acid**

Cat. No.: **B072779**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the antifibrinolytic activity of **6-Aminocaproic Acid** (EACA) with other commonly used antifibrinolytic agents, namely Tranexamic Acid (TXA) and Aprotinin. The information is supported by experimental data and detailed protocols to assist in research and development.

## Mechanism of Action

**6-Aminocaproic acid** is a synthetic derivative of the amino acid lysine.<sup>[1]</sup> Its primary antifibrinolytic effect is achieved by competitively inhibiting the activation of plasminogen to plasmin.<sup>[1][2]</sup> It binds to the lysine-binding sites on plasminogen, which are essential for its attachment to fibrin.<sup>[1]</sup> By occupying these sites, EACA prevents plasminogen from binding to the fibrin clot and its subsequent conversion to plasmin, the enzyme responsible for fibrin degradation.<sup>[1]</sup> This action helps to stabilize existing blood clots and prevent excessive bleeding.<sup>[1]</sup>

## Quantitative Comparison of Antifibrinolytic Activity

The antifibrinolytic potencies of **6-Aminocaproic Acid**, Tranexamic Acid, and Aprotinin have been evaluated in various in vitro and clinical studies. The following tables summarize the key quantitative data.

| Drug                       | IC50 (urokinase-mediated plasminogen activation) | Relative Potency | Reference |
|----------------------------|--------------------------------------------------|------------------|-----------|
| 6-Aminocaproic Acid (EACA) | 26.84 ± 0.67 mM                                  | 1x               | [3]       |
| Tranexamic Acid (TXA)      | 4.53 ± 0.66 mM                                   | ~6x > EACA       | [3]       |

  

| Drug                  | IC50 (t-PA stimulated fibrinolysis in plasma) | Reference |
|-----------------------|-----------------------------------------------|-----------|
| Tranexamic Acid (TXA) | 3.79 ± 0.17 mg/L                              | [4][5]    |

  

| Drug                  | Potency Comparison                                                      | Reference |
|-----------------------|-------------------------------------------------------------------------|-----------|
| Tranexamic Acid (TXA) | Approximately 10 times more potent than $\epsilon$ -aminocaproic acid.  | [6]       |
| Aprotinin             | Considered the strongest antifibrinolytic agent in reducing blood loss. | [7]       |

## Clinical Efficacy Comparison in Cardiac Surgery

| Study Outcome                                 | 6-Aminocaproic Acid (EACA) | Tranexamic Acid (TXA) | Control (No Antifibrinolytic) | Reference |
|-----------------------------------------------|----------------------------|-----------------------|-------------------------------|-----------|
| Postoperative Blood Loss at 24 hours          | 360 +/- 90 mL              | 215 +/- 70 mL         | 780 +/- 120 mL                | [8]       |
| Re-exploration for Bleeding                   | 5% (2/40)                  | 5% (2/40)             | 20% (8/40)                    | [8]       |
| Patients Requiring Transfusion (CABG surgery) | 22% (9/41)                 | 43.8% (14/32)         | N/A                           | [9]       |

## Experimental Protocols

Detailed methodologies for key experiments used to quantify antifibrinolytic activity are provided below.

### Euglobulin Clot Lysis Time (ECLT)

The Euglobulin Clot Lysis Time (ECLT) assay provides a global assessment of fibrinolytic activity by measuring the time it takes for a clot to dissolve in an environment where fibrinolytic inhibitors have been largely removed.[10][11]

**Principle:** The euglobulin fraction of plasma, which contains fibrinogen, plasminogen, and plasminogen activators, is precipitated by acidification.[12] This fraction is then isolated and clotted, and the time required for the clot to lyse is measured. A shorter lysis time indicates higher fibrinolytic activity.

**Step-by-Step Protocol:**

- **Sample Collection:** Collect venous blood in a tube containing 3.2% buffered sodium citrate. The tube must be filled to the correct volume to ensure the proper blood-to-anticoagulant ratio. Immediately mix the sample by gentle inversion.[11]

- Platelet-Poor Plasma Preparation: Centrifuge the blood sample for 10 minutes. Carefully transfer the top two-thirds of the plasma to a new plastic tube, avoiding the cell layer. Centrifuge this plasma tube again for another 10 minutes to obtain platelet-poor plasma.[11]
- Euglobulin Fraction Precipitation: Dilute the platelet-poor plasma with acetic acid and incubate on ice for 15 minutes to precipitate the euglobulin fraction.[12][13]
- Isolation of Euglobulin Fraction: Centrifuge the sample in a refrigerated centrifuge at 4°C. Discard the supernatant.[12][13]
- Clot Formation and Lysis: Re-dissolve the precipitate in a buffer. Induce clotting by adding thrombin.[12][13]
- Measurement: Incubate the clotted sample at 37°C and observe the clot at regular intervals (e.g., every 15 minutes) until complete lysis occurs. The time from clot formation to complete lysis is the Euglobulin Clot Lysis Time.[14]

## Thromboelastography (TEG)

Thromboelastography (TEG) is a viscoelastic hemostatic assay that provides a real-time, graphical representation of the entire coagulation process, from initial clot formation to fibrinolysis.[15][16]

Principle: A small sample of whole blood is placed in a cup that oscillates. A pin is suspended in the blood. As the blood clots, it forms a connection between the cup and the pin, causing the pin to oscillate with the cup. The strength and rate of clot formation, as well as the eventual breakdown of the clot (fibrinolysis), are recorded.[15][17]

Step-by-Step Protocol:

- Sample Preparation: Obtain a whole blood sample, typically in a citrated tube. Ensure the sample is well-mixed.
- Instrument Setup: Turn on the TEG analyzer and allow it to warm up to 37°C. Load a disposable cup and pin into the instrument.[18]

- Assay Initiation: Pipette the whole blood sample into the cup. Add an activator (e.g., kaolin) to initiate coagulation.[17][18]
- Data Acquisition: The instrument will begin to oscillate the cup and record the movement of the pin as the clot forms and lyses. The data is displayed graphically in real-time.
- Parameter Analysis: The TEG tracing provides several key parameters, including:
  - R time (Reaction time): Time to initial fibrin formation.[15]
  - K time & Alpha-angle: Kinetics of clot development.[15]
  - Maximum Amplitude (MA): Represents the maximum strength of the clot.[15]
  - LY30 (Lysis at 30 minutes): Percentage of clot lysis 30 minutes after reaching the maximum amplitude. This parameter is a direct measure of fibrinolytic activity.[15]

## Visualizing the Fibrinolytic Pathway and Experimental Workflows

To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.



[Click to download full resolution via product page](#)

Caption: The Fibrinolysis Signaling Pathway and points of inhibition by antifibrinolytic agents.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Euglobulin Clot Lysis Time (ECLT) assay.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for Thromboelastography (TEG) to assess fibrinolysis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]
- 3. ashpublications.org [ashpublications.org]
- 4. What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. txacentral.lshtm.ac.uk [txacentral.lshtm.ac.uk]
- 6. ahajournals.org [ahajournals.org]
- 7. Antifibrinolytics in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of aminocaproic acid and tranexamic acid in adult cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Randomized, Double-Blinded Trial Comparing the Effectiveness of Tranexamic Acid and Epsilon-Aminocaproic Acid in Reducing Bleeding and Transfusion in Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Euglobulin Clot Lysis Time | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 11. labcorp.com [labcorp.com]
- 12. Euglobulin Clot Lysis Time [ECLT] [practical-haemostasis.com]
- 13. Fibrinolysis: Euglobulin Clot Lysis Time (ECLT) – ECAT | Clotpedia [clotpedia.nl]
- 14. A new device for measurement of fibrin clot lysis: application to the Euglobulin Clot Lysis Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. litfl.com [litfl.com]
- 16. Thromboelastography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. clinicalpub.com [clinicalpub.com]
- 18. Thromboelastography | HE [hematology.mlsascp.com]
- To cite this document: BenchChem. [A Comparative Guide to the Antifibrinolytic Activity of 6-Aminocaproic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072779#quantitative-analysis-of-6-aminocaproic-acid-s-antifibrinolytic-activity>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)